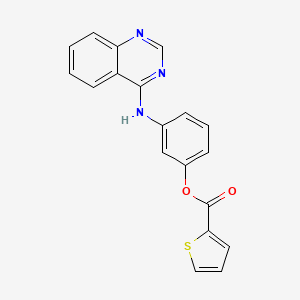
3-(6-chloro-2-fluoro-3-methylbenzyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxazolidinones, like the compound , typically involves strategies such as cyclization reactions starting from various precursors, including amino alcohols or aziridines. For instance, the synthesis of oligomers containing oxazolidin-2-one units demonstrates the use of cyclization from benzyl-N-Boc-(3R)-aminobutanoate, followed by rearrangement processes catalyzed by metal triflates to obtain the desired oxazolidin-2-one structures (Lucarini & Tomasini, 2001). Another approach involves the aldol condensation of fluorobenzaldehydes with a chiral glycine equivalent to synthesize fluorinated oxazolidinones (Herbert, Kim, & Kirk, 2001).
Molecular Structure Analysis
The molecular structure of oxazolidinones is crucial for their biological activity. Studies on the conformation and intermolecular interactions of substituted oxazolidinones reveal that these compounds can exhibit various crystal structures and packing modes influenced by non-covalent interactions such as π/π stacking and CH/π hydrogen bonds (Hattab et al., 2010). Such structural versatility is key to understanding their reactivity and interaction with biological targets.
Chemical Reactions and Properties
Oxazolidinones can participate in a range of chemical reactions, serving as intermediates for the synthesis of complex molecules. For example, they can be used as synthons in the synthesis of fluorescent compounds, demonstrating their versatility in organic synthesis (Tang & Verkade, 1996). Their reactivity is often exploited in the construction of biologically active molecules and materials with unique properties.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[(6-chloro-2-fluoro-3-methylphenyl)methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c1-7-2-3-9(12)8(10(7)13)6-14-4-5-16-11(14)15/h2-3H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXMFSFIQVVSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)CN2CCOC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-2-fluoro-3-methylbenzyl)-1,3-oxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5635817.png)
![N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperidinedicarboxamide](/img/structure/B5635830.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine](/img/structure/B5635832.png)
![[(3aS*,9bS*)-2-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5635837.png)
![1-cyclopentyl-4-[(2,3,6-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5635839.png)
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635858.png)


![4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole](/img/structure/B5635881.png)
![3-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5635901.png)
![{2-[4-({4-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)phenyl]ethyl}amine dihydrochloride](/img/structure/B5635902.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5635908.png)

![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5635917.png)